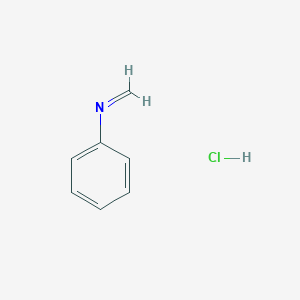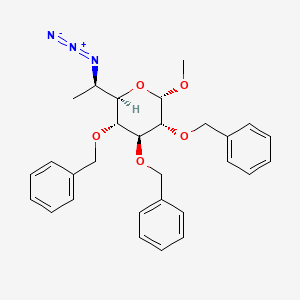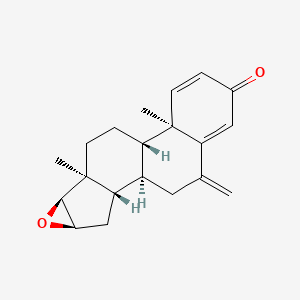
16alpha,17alpha-Epoxy Exemestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16alpha,17alpha-Epoxy Exemestane: is a synthetic steroidal compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is a derivative of exemestane, which is an aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer . The compound is characterized by the presence of an epoxy group at the 16alpha and 17alpha positions, which distinguishes it from other related compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16alpha,17alpha-Epoxy Exemestane typically involves the epoxidation of exemestane. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxy group at the desired positions. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is produced under controlled conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: 16alpha,17alpha-Epoxy Exemestane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the epoxy group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy group, to form new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 16alpha,17alpha-Epoxy Exemestane is used as a reference compound for studying the reactivity of epoxy steroids. It serves as a model for understanding the behavior of similar compounds under various conditions.
Biology: In biological research, the compound is used to study the effects of epoxy steroids on cellular processes. It is particularly valuable in investigating the role of epoxides in modulating enzyme activity and gene expression.
Medicine: In medicine, this compound is explored for its potential therapeutic applications beyond breast cancer treatment. Research is ongoing to determine its efficacy in other hormone-related conditions.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a standard for quality control in the production of exemestane derivatives.
Mecanismo De Acción
The mechanism of action of 16alpha,17alpha-Epoxy Exemestane involves the inhibition of the aromatase enzyme, similar to exemestane . Aromatase is responsible for converting androgens to estrogens, and its inhibition leads to reduced estrogen levels in the body. This is particularly beneficial in treating estrogen-receptor-positive breast cancer, where estrogen promotes tumor growth. The epoxy group may enhance the binding affinity and specificity of the compound to the enzyme, leading to more effective inhibition.
Comparación Con Compuestos Similares
Exemestane: The parent compound, used as an aromatase inhibitor.
Anastrozole: Another aromatase inhibitor, but non-steroidal.
Letrozole: A non-steroidal aromatase inhibitor with a different mechanism of action.
Comparison: 16alpha,17alpha-Epoxy Exemestane is unique due to the presence of the epoxy group, which may confer additional properties such as increased stability or altered reactivity. Compared to non-steroidal inhibitors like anastrozole and letrozole, it may offer different pharmacokinetic and pharmacodynamic profiles, potentially leading to variations in efficacy and side effects.
Propiedades
Fórmula molecular |
C20H24O2 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-17-methylidene-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-14-one |
InChI |
InChI=1S/C20H24O2/c1-11-8-13-14(19(2)6-4-12(21)9-15(11)19)5-7-20(3)16(13)10-17-18(20)22-17/h4,6,9,13-14,16-18H,1,5,7-8,10H2,2-3H3/t13-,14+,16+,17-,18-,19-,20+/m1/s1 |
Clave InChI |
XQGMPUHQJVTHLE-LBGSKTDKSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CC(=C)C5=CC(=O)C=C[C@]35C |
SMILES canónico |
CC12CCC3C(C1CC4C2O4)CC(=C)C5=CC(=O)C=CC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
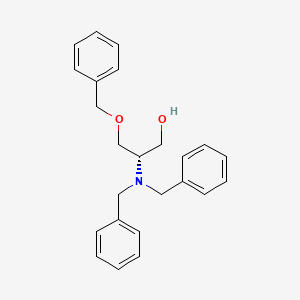

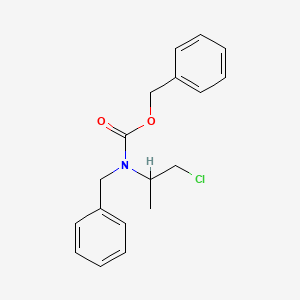
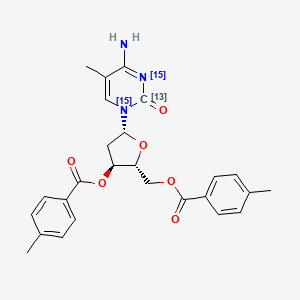
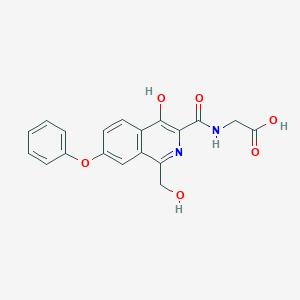
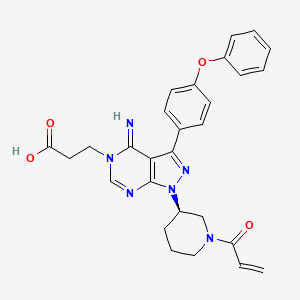
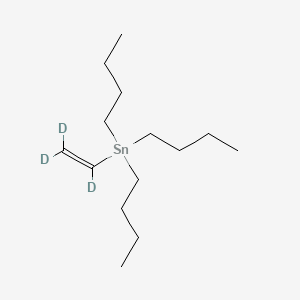
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)

![3-(1,4-Dioxaspiro[4.5]decan-8-ylidene)propan-1-ol](/img/structure/B13846266.png)
